5-Oxo-5-(3-trifluoromethylphenyl)valeric acid

Description

Chemical Identity and Nomenclature

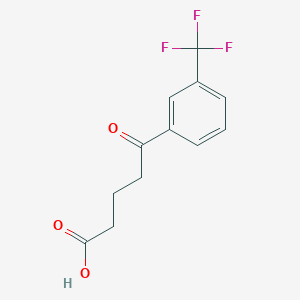

5-Oxo-5-(3-trifluoromethylphenyl)valeric acid exists as a well-defined organic compound with the molecular formula C₁₂H₁₁F₃O₃ and a molecular weight of 260.21 grams per mole. The compound is registered under the Chemical Abstracts Service number 502650-98-8 and carries the MDL number MFCD02260917. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the compound is officially designated as benzenepentanoic acid, δ-oxo-3-(trifluoromethyl)-. Alternative nomenclature includes 5-oxo-5-[3-(trifluoromethyl)phenyl]pentanoic acid, reflecting the structural organization of the molecule.

The molecular structure consists of a five-carbon valeric acid chain terminated with a carboxylic acid group, featuring a ketone functionality at the fifth position that connects to a benzene ring substituted with a trifluoromethyl group at the meta position. The compound demonstrates the characteristic properties of organofluorine molecules, where the trifluoromethyl group significantly influences both chemical reactivity and physical properties. Structural analysis reveals that the compound belongs to the class of trifluoromethylbenzenes, which are organofluorine compounds containing benzene rings substituted with one or more trifluoromethyl groups.

Table 1: Fundamental Chemical Properties of this compound

Historical Context and Development

The development of this compound emerged from the broader historical trajectory of organofluorine chemistry, which began before elemental fluorine itself was isolated. The foundational work in organofluorine chemistry can be traced to Alexander Borodin in 1862, who performed the first nucleophilic replacement of a halogen atom by fluoride, establishing the basic principles that would later enable the synthesis of complex trifluoromethyl-containing compounds. The historical development of trifluoromethyl-containing aromatic compounds specifically traces back to Swarts in 1898, who first reported aromatic compounds with fluorinated side chains by demonstrating that benzotrichloride could react rapidly with antimony trifluoride.

The industrial application of organofluorine chemistry gained momentum in 1928 when General Motors Corporation appointed researchers to develop inert refrigerants, leading to the systematic exploration of chlorofluorocarbon compounds. This early industrial interest established the foundation for more sophisticated organofluorine synthetic methodologies that would eventually enable the synthesis of complex molecules like this compound. The conversion of aromatic trichloromethyl groups to trifluoromethyl groups was later achieved using hydrogen fluoride in the 1930s, providing a direct synthetic pathway to trifluoromethyl-substituted aromatic compounds.

Modern synthetic approaches to this compound have been developed through advanced organometallic chemistry. Research demonstrates that this compound can be synthesized from glutaric anhydride and 3-bromobenzotrifluoride through a Grignard reaction sequence. The synthetic protocol involves the formation of a Grignard reagent from 1-bromo-3-(trifluoromethyl)benzene using magnesium in tetrahydrofuran at 35°C, followed by reaction with dihydro-2H-pyran-2,6(3H)-dione to yield the target compound with a 27% yield. This synthetic methodology represents a significant advancement in organofluorine chemistry, demonstrating the maturation of techniques for constructing complex fluorinated molecular architectures.

Position in Organofluorine Chemistry

This compound occupies a significant position within the extensive landscape of organofluorine chemistry, representing a sophisticated example of trifluoromethyl-containing aromatic compounds. The trifluoromethyl group present in this compound demonstrates electronegativity characteristics intermediate between fluorine and chlorine, contributing to enhanced acidity and distinctive chemical behavior. This positioning within organofluorine chemistry reflects the compound's potential utility in pharmaceutical applications, where trifluoromethyl groups are frequently employed as bioisosteres to replace chloride or methyl groups, thereby modulating steric and electronic properties of lead compounds.

The compound exemplifies the modern applications of organofluorine chemistry in materials science and pharmaceutical development. Trifluoromethyl-containing compounds have gained prominence since the 1940s, with particular intensity in medicinal chemistry applications. Notable pharmaceutical compounds containing trifluoromethyl groups include efavirenz, an HIV reverse transcriptase inhibitor, fluoxetine, an antidepressant, and celecoxib, a nonsteroidal anti-inflammatory drug. The structural motif present in this compound positions it within this important class of bioactive molecules.

Table 2: Comparative Analysis of Organofluorine Compound Classifications

| Compound Class | Structural Features | Representative Examples | Chemical Significance |

|---|---|---|---|

| Trifluoromethylbenzenes | Benzene ring + CF₃ group | This compound | Enhanced lipophilicity and metabolic stability |

| Perfluoroalkyl acids | Fully fluorinated carbon chains | Perfluorooctanoic acid | Environmental persistence and bioaccumulation |

| Fluorotelomer compounds | Partially fluorinated chains | n:2 Fluorotelomer alcohols | Industrial surfactant applications |

| Fluorinated pharmaceuticals | Various CF₃ substitutions | Fluoxetine, Celecoxib | Therapeutic activity modulation |

The compound demonstrates the sophisticated evolution of organofluorine chemistry from its early industrial applications in refrigerants to its current prominence in advanced chemical synthesis and pharmaceutical development. Modern organofluorine chemistry increasingly utilizes elemental fluorine as a direct reagent for introducing fluorine atoms into organic molecules, particularly in leading-edge industries. This technological advancement has enabled the synthesis of increasingly complex fluorinated molecules, with this compound representing a prime example of this synthetic sophistication.

Properties

IUPAC Name |

5-oxo-5-[3-(trifluoromethyl)phenyl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O3/c13-12(14,15)9-4-1-3-8(7-9)10(16)5-2-6-11(17)18/h1,3-4,7H,2,5-6H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVZZUNNBDSHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620424 | |

| Record name | 5-Oxo-5-[3-(trifluoromethyl)phenyl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502650-98-8 | |

| Record name | 5-Oxo-5-[3-(trifluoromethyl)phenyl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-(3-trifluoromethylphenyl)valeric acid typically involves the reaction of 3-trifluoromethylbenzaldehyde with a suitable reagent to form the corresponding intermediate, which is then subjected to further reactions to yield the final product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize waste. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5-(3-trifluoromethylphenyl)valeric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-Oxo-5-(3-trifluoromethylphenyl)valeric acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Oxo-5-(3-trifluoromethylphenyl)valeric acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between 5-Oxo-5-(3-trifluoromethylphenyl)valeric acid and its analogs:

Key Observations :

Pharmacological Activity

- GABA Receptor Modulation: Valeric acid and its analogs (e.g., thienyl derivatives) act as GABA agonists, but substituents influence specificity. The trifluoromethyl group may alter allosteric binding to GABAA receptors compared to non-fluorinated analogs .

- Fluorinated derivatives could offer improved pharmacokinetics .

Biological Activity

5-Oxo-5-(3-trifluoromethylphenyl)valeric acid (CAS No. 502650-98-8) is a compound of interest due to its unique structural features, including a trifluoromethyl group that enhances its lipophilicity and metabolic stability. This article explores the biological activity of this compound, including its interactions with biological targets, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₂H₁₁F₃O₂

- Molecular Weight : Approximately 260.21 g/mol

- Boiling Point : 363.8 °C

- Density : 1.310 g/cm³

The trifluoromethyl group contributes to the compound's unique properties, making it a candidate for various chemical and biological applications.

Mechanisms of Biological Activity

Initial studies indicate that this compound interacts with multiple biological targets, potentially influencing various biochemical pathways. The presence of the trifluoromethyl group may enhance binding affinity to specific receptors or enzymes, leading to altered biological responses.

Interaction Studies

Preliminary interaction studies have suggested that compounds with similar structures can bind effectively to biological targets. Understanding these interactions is crucial for assessing the compound's efficacy and safety in biological systems.

Potential Therapeutic Applications

Research has indicated potential applications of this compound in treating inflammatory diseases and fibrotic conditions. For instance, it has been investigated in the context of chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis, where it may modulate inflammatory responses .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and potential applications of compounds similar to this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid | C₁₂H₁₁F₃O₃ | Different trifluoromethyl positioning |

| 4-Trifluoromethylbenzoic acid | C₈H₆F₃O₂ | Simpler structure, lacks valeric chain |

| 3-Trifluoromethylphenylacetic acid | C₉H₈F₃O₂ | Contains acetic acid moiety |

The uniqueness of this compound lies in its specific combination of functional groups and structural arrangement, which may confer distinct physical and chemical properties compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in modulating inflammatory pathways. For example, research involving lung epithelial stem cells has shown that compounds similar to this compound can influence cell differentiation and inflammatory responses. These findings suggest a promising avenue for therapeutic development targeting lung diseases .

Q & A

Basic: What synthetic routes are recommended for 5-Oxo-5-(3-trifluoromethylphenyl)valeric acid, and how can reaction conditions be optimized in academic laboratories?

Answer:

The synthesis of this compound can be approached via Friedel-Crafts acylation or iodine-mediated cyclization (adapted from valeric acid derivative syntheses). For example, iodine-mediated reactions using a 1:2 molar ratio of acid to iodine in chloroform under reflux conditions have yielded valeric acid lactones with ~80% efficiency . Optimization should focus on:

- Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation.

- Temperature control : 240–325°C for high-pressure batch reactors (as in valeric acid oxidation studies) .

- Solvent polarity : Non-polar solvents (e.g., chloroform) to stabilize intermediates.

- Purification : Recrystallization or column chromatography (as used for phenyl-substituted analogs) .

Basic: How can the purity and structural integrity of this compound be validated spectroscopically?

Answer:

Use a multi-technique approach:

Matrix isolation IR spectroscopy (as in valeric acid dimer studies) can resolve conformational stability .

Advanced: What experimental strategies elucidate the trifluoromethyl group’s role in modulating biological activity compared to non-fluorinated analogs?

Answer:

- Comparative bioassays : Test 5-Oxo-5-phenylvaleric acid (non-fluorinated) and the trifluoromethyl derivative in neuroprotection (e.g., Aβ1-42 reduction assays) .

- Isotopic labeling : Use ¹⁹F NMR to track metabolic stability in vivo.

- Computational docking : Compare binding affinities to HDAC enzymes (valeric acid is a known HDAC inhibitor) .

- Solubility studies : Assess fluorination’s impact on lipophilicity (logP) via shake-flask methods.

Advanced: How do solvent interactions and matrix effects influence conformational stability in spectroscopic studies?

Answer:

- Solvent polarity : Polar solvents (e.g., water) stabilize zwitterionic forms via hydrogen bonding, as seen in valeric acid’s O-H···N interactions in nitrogen matrices .

- Matrix isolation : Argon/N₂ matrices at 30–35 K trap monomeric conformers, preventing dimerization .

- Car-Parrinello MD simulations : Model solute-solvent interactions to predict dominant conformers (e.g., tttt conformation in valeric acid) .

Basic: What are critical considerations for designing in vitro pharmacokinetic assays for this compound?

Answer:

- Solubility : Use DMSO/carboxymethylcellulose for stock solutions (tested in Alzheimer’s rat models) .

- Metabolic stability : Incubate with liver microsomes and quantify via LC-MS/MS .

- Plasma protein binding : Equilibrium dialysis to measure free fraction.

- Caco-2 permeability : Assess intestinal absorption potential .

Advanced: Which computational methods predict hydrogen bonding and dimerization tendencies?

Answer:

- DFT calculations : Optimize geometries at B3LYP/6-311++G(d,p) level (validated for valeric acid dimers) .

- Molecular Dynamics (MD) : Simulate dimerization kinetics in aqueous/organic solvents .

- QTAIM analysis : Map electron density to identify weak C-H···O interactions .

Advanced: How can contradictory neuroprotective efficacy findings be addressed systematically?

Answer:

- Standardized models : Use consistent Alzheimer’s induction protocols (e.g., AlCl₃ dosing in rats) .

- Biomarker harmonization : Measure Aβ1-42 levels in plasma and brain homogenates .

- Dose-response curves : Test 10–100 mg/kg ranges to identify therapeutic windows.

- Meta-analysis : Aggregate data from valeric acid derivatives to isolate trifluoromethyl-specific effects .

Basic: What LC-MS/MS protocols quantify this compound in biological matrices?

Answer:

Advanced: What mechanistic evidence supports HDAC inhibition by this compound?

Answer:

- Enzyme assays : Measure HDAC activity in cell lysates treated with 1–10 µM compound (compare to valeric acid’s IC₅₀) .

- Western blotting : Monitor acetylation of histone H3 (Lys9/14).

- Docking studies : Model interactions with HDAC’s catalytic pocket (e.g., Zn²⁺ coordination) .

Advanced: How can synergistic effects with other SCFAs be evaluated in cancer immunotherapy?

Answer:

- Co-culture models : Treat CD8+ T cells with this compound + butyric acid (5:1 ratio) and measure IFN-γ production .

- Epigenetic profiling : Use ChIP-seq to assess histone acetylation at PD-1 promoter regions.

- In vivo tumor models : Administer oral SCFA cocktails in CT26-bearing mice and track tumor volume .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.